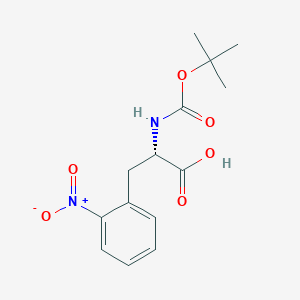

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, commonly referred to as Boc-L-2-nitro-L-phenylalanine, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis, and a nitrophenyl moiety that can influence biological activity. This article delves into the biological activities associated with this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H18N2O6

- Molecular Weight : 310.30 g/mol

- CAS Number : 185146-84-3

- Solubility : Moderately soluble in water (0.38 mg/ml) .

- Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. The nitrophenyl group can participate in various biochemical interactions, potentially influencing enzyme activity and receptor binding.

Enzyme Inhibition

Research indicates that compounds similar to Boc-L-2-nitro-L-phenylalanine can act as inhibitors for certain enzymes. For instance, the presence of the nitro group may enhance binding affinity to active sites of enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug design for conditions such as cancer and bacterial infections.

Antimicrobial Activity

A study examining various nitrophenylalanine derivatives reported promising antimicrobial properties. The derivatives exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

Research into related compounds has demonstrated neuroprotective effects through modulation of neurotransmitter systems. For example, analogs have shown to enhance synaptic transmission and exhibit protective effects against neurodegeneration in cellular models . This suggests that this compound may also possess similar properties.

Case Studies and Experimental Findings

- Synthesis of Peptidic Siderophores :

- Inhibition Studies :

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Neuroprotective | Enhancement of synaptic transmission | |

| Enzyme Inhibition | Inhibition of viral proteases |

| Property | Value |

|---|---|

| Molecular Weight | 310.30 g/mol |

| Solubility | 0.38 mg/ml |

| Purity | 97% |

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality during the synthesis of peptides. This compound allows for the selective incorporation of the 2-nitrophenyl moiety into peptides, which can be utilized for various bioconjugation strategies.

Table: Overview of Peptide Synthesis Applications

| Application | Description |

|---|---|

| FRET Substrates | Acts as a chromophore and quencher in Förster Resonance Energy Transfer (FRET) experiments. |

| Bioconjugation | Facilitates the attachment of peptides to other biomolecules for targeted delivery. |

| Orthogonal Chemistry | Used in the development of orthogonal aminoacyl-tRNA synthetase systems for non-canonical amino acid incorporation. |

Chemical Biology

In chemical biology, this compound is employed to study protein interactions and functions. The incorporation of this compound into proteins can help elucidate mechanisms of action and interactions at a molecular level.

Case Study: Noncanonical Amino Acids in Membrane Protein Studies

Research has highlighted the use of noncanonical amino acids, including Boc-2-nitro-L-phenylalanine, to investigate integral membrane proteins. These studies leverage the unique properties of noncanonical amino acids to probe protein structure and dynamics in a cellular context .

Medicinal Chemistry

The compound's nitrophenyl group is significant for medicinal chemistry applications. It can be involved in the design of inhibitors or modulators that target specific biological pathways.

Table: Medicinal Chemistry Applications

| Application | Description |

|---|---|

| Targeted Drug Design | Utilized in creating compounds that selectively inhibit disease-related proteins. |

| Probes for Biological Studies | Serves as a tool for investigating biological processes through chemical probes. |

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHMNGMAJNWNBP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939932 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185146-84-3 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.